Carbazole Potassium Salt: A Comprehensive Technical Guide for Advanced Synthesis and Material Science
Carbazole Potassium Salt: A Comprehensive Technical Guide for Advanced Synthesis and Material Science
This guide provides an in-depth exploration of carbazole potassium salt (CAS No: 6033-87-0), a pivotal intermediate in organic synthesis and a key component in the burgeoning field of materials science. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's core characteristics, synthesis, and multifaceted applications, grounded in established scientific principles and methodologies.
Core Compound Identity and Molecular Architecture
Carbazole potassium salt, systematically named potassium carbazol-9-ide, is the potassium salt of carbazole. The deprotonation of the nitrogen atom in the carbazole ring system results in an anionic species that is a potent nucleophile, rendering it highly valuable in a multitude of chemical transformations.[1][2]
Molecular Structure:
The foundational structure is the tricyclic carbazole system, which consists of two benzene rings fused to a central five-membered nitrogen-containing ring. In the potassium salt, the hydrogen atom on the nitrogen is replaced by a potassium ion.[2] This ionic bond significantly alters the electronic properties and reactivity of the carbazole moiety.
Caption: 2D representation of Carbazole Potassium Salt.
Crystallographic Data:
The solid-state structure of unsolvated carbazole potassium salt has been determined by X-ray crystallography. This analysis provides precise bond lengths and angles, confirming the planar nature of the carbazole anion and the coordination of the potassium ion.[2]
| Crystallographic Parameter | Value [2] |
| Crystal System | Rhombohedral |
| Space Group | R3c:H |
| a (Å) | 25.0827 |
| b (Å) | 25.0827 |
| c (Å) | 7.83554 |
| α (°) | 90.0 |
| β (°) | 90.0 |
| γ (°) | 120.0 |
| Z | 18 |
Physicochemical and Spectroscopic Profile
Carbazole potassium salt typically appears as a white to gray or brown crystalline powder.[1] Its physicochemical properties are largely dictated by the ionic nature of the N-K bond.
| Property | Value |
| CAS Number | 6033-87-0[1][2] |
| Molecular Formula | C₁₂H₈KN[1][2] |
| Molecular Weight | 205.30 g/mol [2] |
| Appearance | White to gray to brown crystalline powder[1] |
Spectroscopic Characterization:
While specific spectra for the potassium salt are not widely published, the spectroscopic characteristics can be inferred from the parent carbazole, with expected shifts due to deprotonation at the nitrogen atom.
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¹H NMR: In the proton NMR spectrum of carbazole, the N-H proton signal is typically observed as a broad singlet. Upon formation of the potassium salt, this signal disappears. The aromatic proton signals would likely experience slight upfield or downfield shifts due to the increased electron density on the carbazole ring system. For carbazole in CDCl₃, typical shifts are observed around δ 7.1-8.0 ppm.[3]
-
¹³C NMR: The carbon signals of the carbazole framework are expected to be influenced by the negative charge on the nitrogen. The carbons adjacent to the nitrogen (C4a, C4b, C9a) would show the most significant changes in their chemical shifts. For carbazole, carbon signals appear in the range of δ 110-140 ppm.[3]
-
FT-IR: The most prominent change in the infrared spectrum upon formation of the potassium salt is the disappearance of the N-H stretching vibration, which is typically observed as a sharp peak around 3400-3500 cm⁻¹ in carbazole.[4] The C-N stretching and aromatic C-H and C=C vibrations will also be present.
-
UV-Vis Spectroscopy: Carbazole exhibits characteristic absorption bands in the UV region, typically with maxima around 291 nm, 323 nm, and 333 nm.[5] The formation of the carbazolide anion is expected to cause a bathochromic (red) shift in these absorption maxima due to the increased electron density and altered electronic transitions within the π-system.
Synthesis and Handling
The synthesis of carbazole potassium salt is a straightforward acid-base reaction. The weakly acidic N-H proton of carbazole can be abstracted by a strong base, such as potassium hydroxide or potassium metal.
Experimental Protocol: Synthesis of Carbazole Potassium Salt
This protocol is adapted from a reported procedure for the in-situ generation of carbazole potassium salt for subsequent reactions.
-
Materials:
-
Carbazole
-
Potassium hydroxide (KOH)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add carbazole (1 equivalent).
-
Add the anhydrous solvent to dissolve the carbazole.
-
Add powdered potassium hydroxide (1-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by the complete dissolution of KOH and a color change.
-
The resulting solution/suspension of carbazole potassium salt can be used directly for the next synthetic step.
-
Caption: Workflow for the synthesis of carbazole potassium salt.
Safety and Handling:
-
Carbazole potassium salt is a strong base and is moisture-sensitive. It should be handled under an inert and dry atmosphere to prevent decomposition.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
In case of contact with skin or eyes, flush immediately with copious amounts of water.
Applications in Research and Development
The utility of carbazole potassium salt stems from its role as a versatile nucleophile, enabling the introduction of the carbazole moiety into a wide range of molecules.
4.1. Organic Electronics and Materials Science:
The unique electronic properties of the carbazole core, such as its high hole mobility and thermal stability, make it an excellent building block for organic electronic materials.[6][7] Carbazole potassium salt serves as a key starting material for the synthesis of:
-
Host Materials for Organic Light-Emitting Diodes (OLEDs): The carbazole unit is frequently incorporated into host materials for phosphorescent OLEDs due to its high triplet energy, which facilitates efficient energy transfer to the phosphorescent dopant. The N-functionalization of carbazole, often initiated by its potassium salt, allows for the tuning of the material's electronic properties and morphology.[1]
-
Conductive Polymers: Polymerization of carbazole derivatives can lead to the formation of conductive polymers with applications in sensors, electrochromic devices, and organic solar cells. The synthesis of these monomers often involves the N-alkylation or N-arylation of carbazole, for which the potassium salt is an ideal precursor.[6]
Caption: Role of carbazole-based materials in an OLED device.
4.2. Pharmaceutical and Drug Development:
The carbazole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8] Carbazole potassium salt is instrumental in the synthesis of various carbazole derivatives for drug discovery.
-
Synthesis of Drug Candidates: The nucleophilic nature of the carbazolide anion allows for its reaction with various electrophiles to introduce diverse side chains onto the carbazole nitrogen. This N-substitution is a common strategy for modulating the pharmacological properties of carbazole-based compounds. For example, the synthesis of carvedilol, a beta-blocker, involves the reaction of a carbazole derivative.[9][10] Similarly, ellipticine and its derivatives, known for their anticancer activity, are based on a pyridocarbazole skeleton, the synthesis of which can involve carbazole intermediates.[11][12]
Illustrative Reaction Scheme:
The N-alkylation of carbazole via its potassium salt is a fundamental reaction in the synthesis of many carbazole derivatives.
Caption: General scheme for N-alkylation of carbazole.
Conclusion
Carbazole potassium salt is a cornerstone reagent for the chemical modification of the carbazole nucleus. Its straightforward synthesis and high reactivity make it an invaluable tool for researchers in both materials science and medicinal chemistry. The ability to readily introduce the photophysically and biologically active carbazole moiety into a vast array of molecular architectures ensures that carbazole potassium salt will continue to be a key player in the development of next-generation organic electronics and novel therapeutic agents.
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